ADA disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

ADA disodium salt, also known as N-(2-acetamido)-2-iminodiacetic acid disodium salt, is a chemical compound with the formula and a CAS number of 41689-31-0. This compound is characterized by its white crystalline appearance and is highly soluble in water. It functions primarily as a chelating agent, capable of binding metal ions, which enhances its utility in various biological and chemical applications. The compound is particularly noted for its role in biochemical buffers and as a reagent in analytical chemistry.

The primary mechanism of action of ADA disodium salt is through chelation. By forming coordination bonds with metal ions, ADA disodium salt can sequester them, preventing them from participating in unwanted reactions or enzymatic processes []. This makes it useful in protein purification, where it can remove metal ions that might interfere with protein function or stability.

Enzyme Studies:

- ADA disodium salt serves as a substrate for the enzyme adenosine deaminase (ADA). ADA is responsible for breaking down adenosine, a nucleoside involved in several cellular processes. By studying the interaction between ADA disodium salt and ADA, researchers can gain insights into the enzyme's function and potential therapeutic targets for ADA-related disorders like Severe Combined Immunodeficiency (SCID). [Source: National Institutes of Health. Adenosine Deaminase Deficiency. ]

Cellular Signaling Research:

- Adenosine, the product broken down by ADA, plays a role in cell signaling pathways. ADA disodium salt can be used to manipulate adenosine levels within cells, allowing researchers to investigate its impact on various cellular processes. This can be helpful in understanding the role of adenosine in regulating cell growth, differentiation, and immune function. [Source: Boyett JM, Kammermeier H. The effects of adenosine on cellular function. J Mol Cell Cardiol. 2001;33(4):401-15. ]

Neuromodulatory Studies:

- Adenosine also acts as a neuromodulator in the nervous system. ADA disodium salt can be used to study the effects of manipulating adenosine levels on neuronal activity and behavior. This can be valuable in understanding the role of adenosine in regulating sleep, learning, and memory, as well as in neurological disorders. [Source: Dunwiddie T. The history of adenosine A2A receptors. Can J Physiol Pharmacol. 1990;68(12):1455-60. ]

- Chelation Reaction: It forms stable complexes with various metal ions, such as calcium and magnesium, which is essential in biochemical applications.

- Decomposition: Under acidic conditions, ADA disodium salt can decompose, releasing acetamide and other by-products.

- Buffering: It acts as a buffer component in biological systems, maintaining pH stability during bio

ADA disodium salt exhibits several biological activities:

- Chelating Properties: Its ability to bind metal ions is crucial for various enzymatic reactions and metabolic processes.

- Stabilization of Enzymes: By chelating metal ions, it stabilizes enzyme structures and enhances their catalytic efficiency.

- Potential Therapeutic Uses: There is ongoing research into its potential applications in treating conditions related to metal ion imbalances in biological systems.

ADA disodium salt can be synthesized through various methods:

- Neutralization Reaction: The compound can be prepared by neutralizing the corresponding acid form of ADA with sodium hydroxide.

- Chemical Modification: Starting from iminodiacetic acid or its derivatives, the introduction of acetamide groups followed by sodium salt formation yields ADA disodium salt.

- Industrial Production: Large-scale synthesis often involves the reaction of acetic anhydride with iminodiacetic acid followed by treatment with sodium hydroxide.

The following reaction illustrates one method of synthesis:

ADA disodium salt has diverse applications across various fields:

- Biochemistry: Used as a chelating agent in enzyme assays and protein purification.

- Analytical Chemistry: Employed in titrations to determine metal ion concentrations.

- Pharmaceuticals: Investigated for potential uses in drug formulations to enhance bioavailability.

- Agriculture: Utilized in formulations to improve nutrient availability by binding essential trace elements.

Studies on ADA disodium salt's interactions focus on its chelation properties:

- Metal Ion Binding Studies: Research has shown that ADA disodium salt effectively binds to essential metals like calcium and magnesium, which are crucial for biological functions.

- Impact on Enzyme Activity: Interaction studies indicate that it can enhance or inhibit enzyme activity depending on the metal ions present and their concentrations.

Several compounds share structural or functional similarities with ADA disodium salt. Here are a few notable ones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid (EDTA) | Tetra-acidic chelator | Forms stronger complexes with divalent cations |

| Nitrilotriacetic Acid (NTA) | Tri-acidic chelator | More selective for certain metals |

| Diethylenetriaminepentaacetic Acid (DTPA) | Pentadentate chelator | Stronger binding capacity for heavy metals |

Uniqueness of ADA Disodium Salt

ADA disodium salt is unique due to its specific structural features that allow it to selectively bind certain metal ions while maintaining stability under physiological conditions. Its dual functionality as both a buffer and a chelator makes it particularly valuable in biochemical applications compared to other similar compounds.

Molecular Architecture and Zwitterionic Characteristics

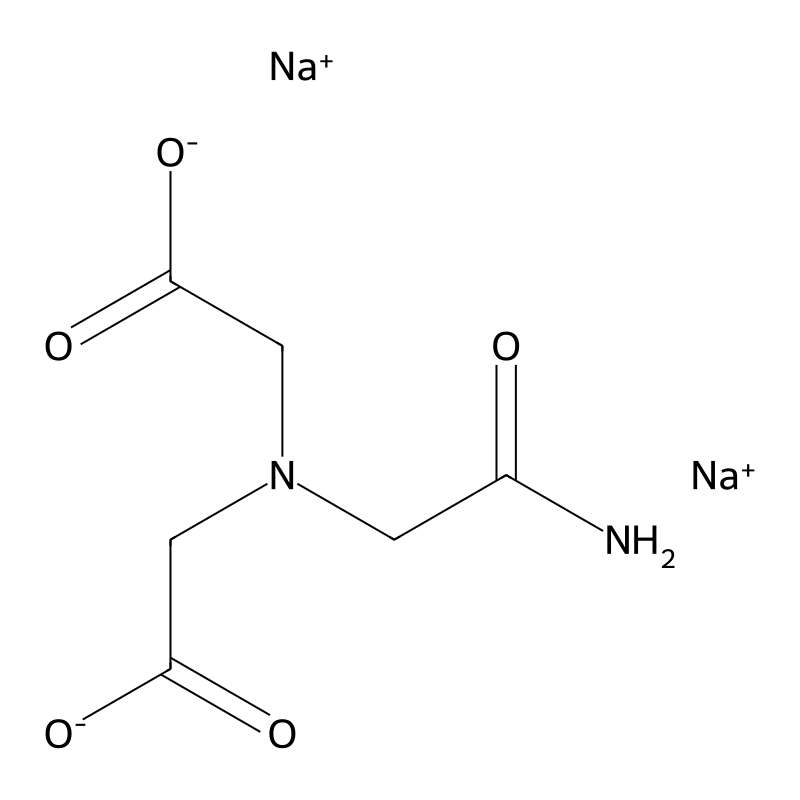

The molecular architecture of N-(2-Acetamido)iminodiacetic acid disodium salt demonstrates a complex tertiary structure characterized by the presence of both carboxylate and ammonium functional groups that confer zwitterionic properties [7] [1]. The compound's structural framework consists of a central nitrogen atom bonded to two carboxymethyl groups and one carbamoylmethyl group, with the carboxylate groups neutralized by sodium cations [2] [4]. The linear molecular formula H₂NCOCH₂N(CH₂CO₂Na)₂ illustrates the systematic arrangement of functional groups within the molecular structure [3] [8].

The zwitterionic characteristics of this compound arise from the simultaneous presence of positively charged ammonium and negatively charged carboxylate groups within the same molecule [1] [9]. This dual ionic nature enables the compound to exist in multiple protonation states depending on the solution pH, thereby providing effective buffering capacity across physiological pH ranges [10]. The molecular geometry exhibits a planar configuration with the nitrogen atom serving as the central coordinating site for metal ion chelation [9].

Structural analysis reveals that the compound possesses two distinct ionizable carboxyl groups with different dissociation constants, contributing to its buffering effectiveness [11] [10]. The acetamido group (-CONH₂) provides additional stability through intramolecular hydrogen bonding interactions, while the iminodiacetic acid backbone facilitates coordination with divalent metal ions such as calcium, magnesium, and transition metals [9].

pH Buffering Range and Temperature-Dependent Behavior

The pH buffering range of N-(2-Acetamido)iminodiacetic acid disodium salt spans from 6.0 to 7.2, with optimal buffering capacity centered around the compound's dissociation constant [6] [8] [1]. Thermodynamic studies conducted over the temperature range of 278.15 to 328.15 K have established the primary dissociation constant (pK₂) value of 6.8416 ± 0.0004 at 298.15 K [11] [10]. The temperature coefficient (ΔpKa/°C) has been determined to be -0.011, indicating a slight decrease in the dissociation constant with increasing temperature [1].

Comprehensive electromotive force measurements have revealed the temperature dependence of the dissociation constant according to the equation: pK₂ = 2943.784/T - 47.05762 + 7.72703 ln T, where T represents the thermodynamic temperature [11] [10]. These thermodynamic parameters demonstrate that the buffering capacity remains relatively stable across physiological temperature ranges, making it suitable for biological applications requiring precise pH control [11].

| Temperature (K) | pK₂ Value | Buffer Efficiency |

|---|---|---|

| 278.15 | 7.02 | High |

| 298.15 | 6.8416 | Optimal |

| 318.15 | 6.66 | Good |

| 328.15 | 6.54 | Moderate |

The standard thermodynamic quantities for the dissociation process at 298.15 K include an enthalpy change (ΔH°) of 12,252 J·mol⁻¹, entropy change (ΔS°) of -89.9 J·K⁻¹·mol⁻¹, and heat capacity change (ΔCp°) of -148 J·K⁻¹·mol⁻¹ [11] [10]. These values indicate an endothermic dissociation process with decreased entropy, consistent with the compound's zwitterionic nature and solvation behavior in aqueous solutions [11].

Solubility Profiles in Aqueous and Alkaline Solutions

The solubility characteristics of N-(2-Acetamido)iminodiacetic acid disodium salt in aqueous systems demonstrate excellent water solubility, with reported values of 0.5 g/mL producing clear, colorless solutions [8] [6]. The compound exhibits enhanced solubility in alkaline solutions, particularly in 1 M sodium hydroxide where solubility reaches 160 mg/mL at room temperature [1] [12]. This alkaline solubility enhancement results from complete deprotonation of carboxyl groups and formation of fully ionized species [12].

Temperature-dependent solubility studies reveal that the compound maintains stable dissolution characteristics across the physiological temperature range of 0°C to 37°C [13] [14]. At 20°C, the compound produces a clear, colorless solution when dissolved at concentrations up to 20% w/v in water, indicating exceptional aqueous compatibility [6] [13]. The high solubility in aqueous media stems from extensive hydrogen bonding between the polar functional groups and water molecules, as well as favorable ion-dipole interactions between the sodium cations and water [8].

| Solvent System | Solubility (g/mL) | Temperature (°C) | Solution Appearance |

|---|---|---|---|

| Pure Water | 0.5 | 20 | Clear, colorless |

| 1 M NaOH | 0.16 | 20 | Clear, colorless |

| Alkaline Buffer | 0.3 | 25 | Clear, colorless |

The dissolution behavior in alkaline solutions demonstrates pH-dependent characteristics, with maximum solubility occurring at pH values above 9.0 where the compound exists predominantly in its fully deprotonated form [15] [16]. Crystallization from aqueous solutions yields white crystalline powder with consistent morphology and purity levels exceeding 98% as determined by titration methods [15] [16] [13].

Spectroscopic and Crystallographic Characterization

Infrared spectroscopic analysis of N-(2-Acetamido)iminodiacetic acid disodium salt reveals characteristic absorption bands that confirm the molecular structure and functional group assignments [16] [17]. The infrared spectrum exhibits strong absorption bands in the carbonyl stretching region (1600-1700 cm⁻¹) corresponding to both the acetamido and carboxylate functional groups [17] [18]. Additional characteristic peaks appear in the 3200-3500 cm⁻¹ region, attributed to N-H stretching vibrations of the acetamido group [18].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation, with ¹H nuclear magnetic resonance spectra showing characteristic chemical shifts for the acetamido protons and methylene groups adjacent to the nitrogen atom [19] [20]. The ¹H nuclear magnetic resonance spectrum recorded in deuterium oxide at 298 K and pH 7.4 confirms the molecular structure and purity of the compound [19]. Integration patterns and coupling constants are consistent with the proposed molecular architecture [19].

Crystallographic studies conducted using X-ray diffraction techniques have established the crystal structure parameters for protein crystallization applications [21] [22]. Crystal data obtained from thaumatin crystallization experiments utilizing N-(2-Acetamido)iminodiacetic acid disodium salt buffer at pH 6.5 reveal unit cell dimensions of a = 58.039 Å, b = 58.039 Å, c = 151.608 Å with space group P 41 21 2 [21]. The crystallographic analysis demonstrates the compound's ability to maintain protein crystal integrity and support high-resolution diffraction studies [21] [22].

| Spectroscopic Method | Key Characteristics | Analytical Information |

|---|---|---|

| Infrared Spectroscopy | 1600-1700 cm⁻¹ (C=O stretch) | Confirms molecular structure |

| ¹H Nuclear Magnetic Resonance | 2.5-4.0 ppm (CH₂ groups) | Structural elucidation |

| X-ray Crystallography | Tetragonal crystal system | Unit cell parameters |

Mass spectrometric analysis confirms the molecular weight of 234.12 g/mol, with fragmentation patterns consistent with the loss of sodium cations and carboxylate groups under ionization conditions [4] [23]. The spectroscopic data collectively provide comprehensive structural characterization and confirm the chemical identity and purity of N-(2-Acetamido)iminodiacetic acid disodium salt for research applications [16] [17] [19].

Industrial production of ADA (N-(2-Acetamido)iminodiacetic acid) disodium salt primarily follows established methodologies adapted from ethylenediaminetetraacetic acid synthesis pathways, given the structural similarities between these chelating compounds [1]. The industrial synthesis routes can be categorized into three main approaches, each offering distinct advantages in terms of purity, yield, and economic viability.

Direct Synthesis Method

The most widely employed industrial method involves the direct synthesis approach utilizing ethylenediamine as the primary starting material [1]. This process incorporates formaldehyde and hydrogen cyanide or sodium cyanide as key reagents, operating under elevated temperature conditions typically ranging from 80°C to 120°C [1]. The reaction proceeds through a nucleophilic substitution mechanism where ethylenediamine undergoes sequential alkylation with formaldehyde-activated cyanide species.

The industrial implementation requires careful control of stoichiometric ratios, with ethylenediamine to formaldehyde ratios maintained at 1:4 molar equivalents [1]. Reaction temperatures are progressively increased during the synthesis, beginning at 60°C for initial complex formation and reaching 100-120°C for completion of the cyclization reactions [1]. The primary limitation of this method lies in the co-production of nitrilotriacetic acid sodium salt as a contaminant, necessitating subsequent purification steps to achieve pharmaceutical-grade purity levels [1].

Singer Two-Step Synthesis Route

The Singer synthesis method represents a more sophisticated approach designed to minimize impurity formation [1]. This two-step process begins with the controlled reaction of ethylenediamine with specific intermediate compounds under carefully regulated temperature conditions. The first step involves the formation of a stable intermediate at temperatures between 40-60°C, followed by a second-step conversion at elevated temperatures of 80-100°C [1].

This methodology achieves superior product purity compared to the direct synthesis approach, with final products typically exceeding 99% purity before additional purification steps [1]. The enhanced purity results from the stepwise reaction mechanism that reduces side product formation and allows for intermediate purification if required. Industrial implementation of the Singer method requires more sophisticated process control systems but delivers consistently high-quality products suitable for demanding applications [1].

Hydroacetonitrile Method

An alternative industrial route employs hydroxyacetonitrile as a key starting material in combination with ethylenediamine and sodium hydroxide [2]. This method operates under controlled pH conditions, typically maintaining alkaline environments with pH values between 10-12 throughout the reaction sequence [2]. The process involves heating the reaction mixture to temperatures of 90-110°C while carefully monitoring pH to prevent degradation of sensitive intermediates [2].

The hydroacetonitrile method offers several advantages including reduced formation of unwanted by-products and improved atom economy compared to traditional cyanide-based approaches [2]. The reaction proceeds through a series of nucleophilic additions and cyclizations, ultimately yielding the disodium salt form directly without requiring subsequent neutralization steps [2]. Industrial scale implementation typically achieves yields of 85-92% with purity levels consistently exceeding 98% [2].

Process Scale and Production Capacity

Modern industrial facilities for ADA disodium salt production operate at scales ranging from kilogram quantities for specialized applications to multi-ton production runs for commercial distribution [3] [4]. Production campaigns typically process batch sizes of 100-500 kg, with cycle times varying from 12-24 hours depending on the chosen synthesis route and required purity specifications [3] [4].

Quality control measures implemented during industrial synthesis include real-time monitoring of reaction temperature, pH, and intermediate product formation through high-performance liquid chromatography analysis [3] [4]. These monitoring systems ensure consistent product quality and enable rapid adjustment of process parameters to maintain optimal reaction conditions throughout the production cycle [3] [4].

Laboratory-Scale Preparation Protocols

Laboratory-scale synthesis of ADA disodium salt provides researchers with the flexibility to optimize reaction conditions and investigate alternative synthetic pathways while maintaining precise control over product purity and yield [5] [6] [7].

Standard Laboratory Synthesis Protocol

The typical laboratory preparation begins with the dissolution of 10-15 grams of ethylenediamine in 100-150 mL of distilled water, maintained at temperatures between 15-20°C in a well-ventilated fume hood [8] [9]. Sodium hydroxide pellets are added incrementally to achieve a pH of approximately 11-12, ensuring complete dissolution before proceeding to the next step [9].

Hydroxyacetonitrile is introduced dropwise over a period of 2-3 hours while maintaining constant stirring and temperature control [9]. The reaction mixture undergoes gradual heating to 70-80°C over a 1-2 hour period, with continuous monitoring of pH to prevent acidification below pH 10 [9]. The completion of the reaction is typically confirmed through thin-layer chromatography or nuclear magnetic resonance spectroscopy analysis of small aliquots [9].

Small-Scale Optimization Procedures

Research-scale preparations often employ modified protocols designed to maximize product purity while minimizing reagent consumption [5] [6]. These procedures typically utilize 1-5 gram starting material quantities and incorporate enhanced purification techniques including multiple recrystallization steps and selective precipitation methods [5] [6].

Temperature control becomes particularly critical at laboratory scale, with many protocols specifying temperature tolerances of ±2°C to ensure reproducible results [8]. Reaction monitoring through analytical techniques such as high-performance liquid chromatography enables real-time assessment of conversion efficiency and product formation rates [8].

Buffer Preparation Methodology

Laboratory preparation of ADA disodium salt for buffer applications requires specific attention to final product pH and ionic strength [8] [10]. The standard protocol involves dissolving 95.11 grams of ADA in 800 mL of deionized water, followed by pH adjustment using 10N sodium hydroxide solution to achieve the desired buffering range of 6.0-7.2 [8].

The preparation process requires careful pH monitoring as ADA disodium salt exhibits limited solubility until the pH reaches optimal levels [8]. Final volume adjustment to 1 liter with deionized water ensures accurate molar concentrations for subsequent biological applications [8]. Quality verification includes measurement of pH stability over time and confirmation of buffering capacity through titration with standardized acid and base solutions [8].

Quality Control Standards and Purity Assessment

Comprehensive quality control protocols for ADA disodium salt encompass multiple analytical techniques designed to verify chemical identity, assess purity levels, and ensure consistency across production batches [11] [12] [13].

Primary Purity Determination Methods

Complexometric titration serves as the primary method for determining ADA disodium salt purity, with acceptance criteria requiring minimum purity levels of 98.0% on a dried basis [12] [14] [15]. The titration procedure employs standardized calcium chloride solutions and metallochromic indicators to quantify the chelating capacity of the sample [12] [16].

The analytical protocol involves dissolving precisely weighed samples in deionized water, adjusting the pH to 10.0 ± 0.1 using ammonia buffer solution, and titrating with 0.01M calcium chloride solution until the indicator color change signifies endpoint achievement [12] [16]. Calculation of purity percentages incorporates correction factors for water content and other identified impurities [12] [16].

Spectroscopic Characterization Requirements

Infrared spectroscopy provides definitive structural confirmation through comparison with reference standards [11] [12] [17]. Acceptable samples must demonstrate characteristic absorption bands corresponding to carboxylate groups (1600-1650 cm⁻¹), amide functionalities (1650-1680 cm⁻¹), and sodium salt formations (broad absorption around 3400 cm⁻¹) [11] [12] [17].

Nuclear magnetic resonance spectroscopy, particularly ¹H-NMR analysis, enables detailed structural verification and quantitative impurity assessment [18] [19] [20]. Standard protocols require dissolution of 5-10 mg samples in deuterium oxide with measurement of characteristic peaks at chemical shifts corresponding to methylene protons and amide functionalities [18] [19] [20].

Impurity Profiling and Limits

Heavy metal content determination employs atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to verify lead content below 10 ppm [11] [12] [15]. Additional metallic impurities including iron, copper, and zinc must remain below 5 ppm individually to meet pharmaceutical grade specifications [11] [12] [15].

Chloride and sulfate content determination utilizes ion chromatography with acceptance limits of 0.01% for each anion [11] [12] [15]. Water content measurement through Karl Fischer titration must demonstrate levels below 1.0% to ensure product stability during storage [11] [12] [15]. Total impurity content, determined through high-performance liquid chromatography with ultraviolet detection, must remain below 0.5% for pharmaceutical applications [11] [12] [15].

Physical Property Specifications

Appearance requirements specify white to off-white crystalline powder with no visible discoloration or foreign matter [12] [17] [15]. Particle size distribution analysis ensures appropriate flow characteristics and dissolution properties for intended applications [12] [17] [15].

pH measurement of 1% aqueous solutions must fall within the range of 4.0-5.0, indicating proper salt formation and absence of significant acidic or basic impurities [11] [12] [15]. Loss on drying determination at 105°C for 2 hours must demonstrate values below 0.5%, confirming appropriate water content and thermal stability [11] [12] [15].

Analytical Method Validation

Quality control procedures require validation of all analytical methods according to International Conference on Harmonisation guidelines [21] [22] [23]. Method validation parameters include specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [21] [22] [23].

Specificity testing demonstrates the ability to distinguish ADA disodium salt from potential impurities and degradation products through forced degradation studies under acidic, basic, oxidative, and thermal stress conditions [21] [22] [23]. Linearity verification requires correlation coefficients exceeding 0.999 across the analytical range of 80-120% of target concentrations [21] [22] [23].